N-cyclododecyl-2-(2-nitrophenyl)acetamide
Overview
Description
N-cyclododecyl-2-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.22564282 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nitric Oxide's Role in Hepatotoxicity
Research has investigated the role of nitric oxide in acetaminophen-induced hepatotoxicity, revealing the complex interactions between reactive metabolites and cellular defense mechanisms. Nitric oxide, a product of inducible nitric oxide synthase, has been implicated in the pathophysiology of liver damage caused by acetaminophen. This highlights the importance of understanding nitric oxide's dual role as both a protective and damaging agent in the context of drug-induced liver injury (Gardner et al., 1998).
Organic Non-linear Optical Materials
The structural and electronic properties of nitrophenyl compounds, such as 3-Nitroacetanilide, have been explored for their potential applications in organic non-linear optical materials. These materials are of interest for their ability to change the frequency of light, making them valuable in various optical and photonic technologies (Mahalakshmi et al., 2002).
Synthesis of Substituted Phenazines
Nitroarenes, including nitrophenyl derivatives, have been utilized in chemical synthesis pathways to produce substituted phenazines, compounds of interest for their diverse biological activities and potential pharmaceutical applications. This underscores the versatility of nitrophenyl compounds in synthetic organic chemistry (Kwast et al., 2011).
Photocatalytic Degradation of Pharmaceuticals
Studies on the photocatalytic degradation of pharmaceutical compounds, such as acetaminophen, under UV and sunlight irradiation have provided insights into environmental remediation techniques. These findings point to the potential environmental applications of photocatalysis in breaking down persistent organic pollutants, including those related to nitrophenyl compounds (Jallouli et al., 2017).
Properties
IUPAC Name |
N-cyclododecyl-2-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c23-20(16-17-12-10-11-15-19(17)22(24)25)21-18-13-8-6-4-2-1-3-5-7-9-14-18/h10-12,15,18H,1-9,13-14,16H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETMAHBBKLJSPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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